molecular formula C11H20O2 B14371788 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 90734-27-3

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol

Cat. No.: B14371788
CAS No.: 90734-27-3
M. Wt: 184.27 g/mol
InChI Key: ZEXXQGQQWIRYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol is a bicyclic compound characterized by its unique structure, which includes a three-membered ring fused to a six-membered ring. This compound is notable for its two hydroxyl groups attached to the third and fourth carbon atoms, as well as its four methyl groups at the third, fourth, and seventh positions. The molecular formula of this compound is C10H18O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,7-dimethylbicyclo[4.1.0]heptane with suitable oxidizing agents to introduce the hydroxyl groups at the desired positions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity and function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, modulating biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90734-27-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,4,7,7-tetramethylbicyclo[4.1.0]heptane-3,4-diol

InChI

InChI=1S/C11H20O2/c1-9(2)7-5-10(3,12)11(4,13)6-8(7)9/h7-8,12-13H,5-6H2,1-4H3

InChI Key

ZEXXQGQQWIRYMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC(C(C2)(C)O)(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.